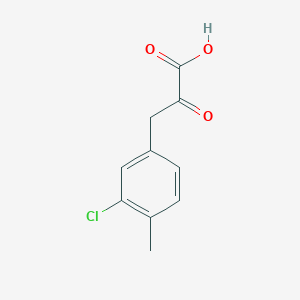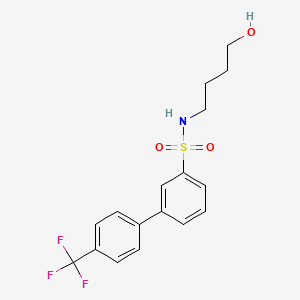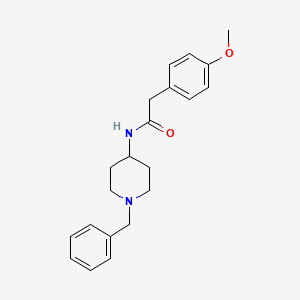
METHYL N-(2-(((BENZYLOXY)CARBONYL)AMINO)ETHYL)-O-(TERT-BUTYL)-D-SERINATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate is a complex organic compound that features a benzyloxycarbonyl-protected amino group and a t-butoxy-protected carboxyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate typically involves multiple steps, starting with the protection of amino and carboxyl groups. The benzyloxycarbonyl (Cbz) group is commonly used to protect the amino group, while the t-butoxy group is used to protect the carboxyl group. The synthesis may involve the following steps:
Protection of the amino group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Protection of the carboxyl group: The carboxyl group is protected using t-butyl chloroformate in the presence of a base.
Coupling reaction: The protected amino acid is then coupled with the appropriate amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate can undergo various chemical reactions, including:
Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield the free amino and carboxyl groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Free amino acids and alcohols.
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Substitution: Substituted amines or amides.
科学的研究の応用
®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and t-butoxy groups can be selectively removed to expose reactive sites that interact with the target molecules. This interaction can inhibit or modify the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- ®-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate
- ®-2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)ethyl acetate
Uniqueness
®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate is unique due to its specific combination of protective groups and its ability to undergo selective deprotection. This allows for precise control over its reactivity and interaction with molecular targets, making it a valuable tool in organic synthesis and pharmaceutical research.
特性
分子式 |
C18H28N2O5 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
methyl (2R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(phenylmethoxycarbonylamino)ethylamino]propanoate |
InChI |
InChI=1S/C18H28N2O5/c1-18(2,3)25-13-15(16(21)23-4)19-10-11-20-17(22)24-12-14-8-6-5-7-9-14/h5-9,15,19H,10-13H2,1-4H3,(H,20,22)/t15-/m1/s1 |
InChIキー |
MHPCBIJMLFLPKV-OAHLLOKOSA-N |
異性体SMILES |
CC(C)(C)OC[C@H](C(=O)OC)NCCNC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)OCC(C(=O)OC)NCCNC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![t-butyl-[4-(2S)-oxiranylmethoxy-phenoxy]-diphenylsilane](/img/structure/B8469480.png)
![3-(6-Methoxy-[1,5]naphthyridin-4-yl)-prop-2-yn-1-ol](/img/structure/B8469492.png)




![2-Hydroxy-4-(hydroxyimino)-2-[(1H-indol-3-yl)methyl]pentanedioic acid](/img/structure/B8469530.png)



![1H-Imidazole, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B8469568.png)


